molecular formula C13H13NO4 B8488337 Methyl 2-cyano-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enoate

Methyl 2-cyano-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enoate

Cat. No.: B8488337
M. Wt: 247.25 g/mol
InChI Key: AMWJHLGJFDDGBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-cyano-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enoate is a useful research compound. Its molecular formula is C13H13NO4 and its molecular weight is 247.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

methyl 2-cyano-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C13H13NO4/c1-3-18-12-7-9(4-5-11(12)15)6-10(8-14)13(16)17-2/h4-7,15H,3H2,1-2H3

InChI Key

AMWJHLGJFDDGBL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)OC)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 20 grams of 3-ethoxyl-4-hydroxybenzaldhyde and 13 grams of methyl cyanoacetate in 100 ml of ethanol was refluxed with 1 ml of piperidine for 4 hours. The crude mixture was allowed to cool down to room temperature and, with stirring, water was added until the solid began to form. This mixture was then refrigerated for 4 hours and solids was collected by suction filtration, washed with a cold mixture of ethanol and water (1:2) and suction dried to provide 25 grams of 1-cyano-2-(3-ethoxy-4-hydroxyphenyl)-1-methoxycarbonyl ethene.
Quantity
20 g
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reactant
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13 g
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reactant
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100 mL
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solvent
Reaction Step One
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1 mL
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reactant
Reaction Step Two
[Compound]
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crude mixture
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0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Four

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